molecular formula C7H15NO B2369928 1-[(Methylamino)methyl]cyclopentan-1-ol CAS No. 181472-63-9

1-[(Methylamino)methyl]cyclopentan-1-ol

Cat. No.: B2369928
CAS No.: 181472-63-9
M. Wt: 129.203
InChI Key: JHJHDBGUTJWNTC-UHFFFAOYSA-N
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Description

1-[(Methylamino)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It features a cyclopentane ring substituted with a hydroxyl group and a methylaminomethyl group

Preparation Methods

The synthesis of 1-[(Methylamino)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with formaldehyde and methylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(Methylamino)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The imine intermediate formed during synthesis can be reduced to the amine using reducing agents like sodium borohydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields .

Scientific Research Applications

1-[(Methylamino)methyl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.

    Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which 1-[(Methylamino)methyl]cyclopentan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

1-[(Methylamino)methyl]cyclopentan-1-ol can be compared to other similar compounds, such as:

The presence of both a hydroxyl group and a methylamino group in this compound makes it unique, offering a combination of reactivity and functionality not found in its analogs.

Properties

IUPAC Name

1-(methylaminomethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-7(9)4-2-3-5-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJHDBGUTJWNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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